Apremilast, (+/-)-
Descripción general
Descripción
Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4). It is used for the treatment of certain types of psoriasis and psoriatic arthritis . Apremilast works by suppressing the immune system, which reduces inflammation .
Synthesis Analysis
A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described. This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde .
Molecular Structure Analysis
Apremilast has a molecular formula of C22H24N2O7S and a molar mass of 460.50 g·mol−1 .
Chemical Reactions Analysis
Apremilast has been synthesized using a ketoreductase-catalyzed asymmetric reduction of prochiral ketones . Additionally, nanocrystal-based formulations of apremilast have been developed to enhance skin penetration of the drug .
Physical And Chemical Properties Analysis
Apremilast has a molecular weight of 460.5 and is soluble in DMSO at 62 mg/mL . It has been formulated into nanocrystals to enhance its solubility and dissolution rate .
Aplicaciones Científicas De Investigación
Treatment of Psoriasis and Psoriatic Arthritis
- Application Summary : Apremilast is an oral phosphodiesterase 4 inhibitor indicated for the twice-daily treatment of adults with psoriasis and psoriatic arthritis . It reduces the severity and extent of moderate to severe plaque psoriasis, including nail, scalp and palmoplantar manifestations .
- Methods of Application : Apremilast is administered orally twice a day .
- Results or Outcomes : In the ESTEEM and PALACE clinical trials, Apremilast showed beneficial results in reducing the severity of psoriasis and improving the signs and symptoms of psoriatic arthritis .
Asymmetric Synthesis
- Application Summary : Apremilast has been used in the development of a new protocol for its asymmetric synthesis using tert-butanesulfinamide as a chiral auxiliary .
- Methods of Application : This synthetic route consisted of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde .
- Results or Outcomes : Apremilast was obtained in an overall 56% yield and with 95.5% ee .
Treatment of Behçet’s Disease
- Application Summary : Apremilast is used to treat oral ulcers associated with Behçet’s disease . Behçet’s disease is a rare disorder that causes blood vessels to become inflamed .
- Methods of Application : Apremilast is administered orally .
- Results or Outcomes : Apremilast has shown effectiveness in reducing the number and pain of oral ulcers in patients with Behçet’s disease .
Treatment of Alcohol-use Disorder
- Application Summary : Apremilast has been studied as a potential treatment for alcohol-use disorder .
- Results or Outcomes : The outcomes of these studies are not readily available. For comprehensive and detailed information, I recommend referring to scientific literature or consulting with a healthcare professional .
Treatment of Ankylosing Spondylitis
- Application Summary : Apremilast has been studied as a potential treatment for ankylosing spondylitis , a type of arthritis that affects the spine .
- Results or Outcomes : The outcomes of these studies are not readily available. For comprehensive and detailed information, I recommend referring to scientific literature or consulting with a healthcare professional .
Treatment of Ulcerative Colitis
- Application Summary : Apremilast has been studied as a potential treatment for ulcerative colitis , a chronic disease that causes inflammation and sores, called ulcers, in the inner lining of the large intestine .
- Results or Outcomes : The outcomes of these studies are not readily available. For comprehensive and detailed information, I recommend referring to scientific literature or consulting with a healthcare professional .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apremilast, (+/-)- | |
CAS RN |
253168-86-4 | |
Record name | Apremilast, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253168864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APREMILAST, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5UK68MGDZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.